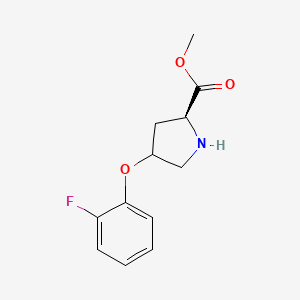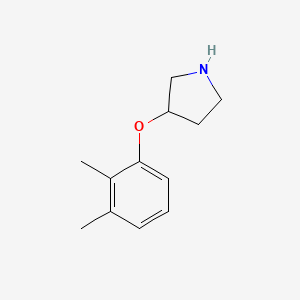
Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester, also known as N-(4-penten-1-yloxy)-1,1-dimethylethylcarbamate, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a white, crystalline solid that is soluble in polar solvents such as methanol, ethanol, and acetone. This compound is also known as a carbamate ester, which is a type of organic compound that contains both a carbamate group and an ester group. The carbamate group is composed of a carbonyl group and an amine group, while the ester group is composed of an oxygen atom and an alkyl group. The carbamate group is responsible for the compound’s reactivity, while the ester group is responsible for its solubility in polar solvents.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate has a wide range of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of peptide-based drugs, such as peptide inhibitors and peptide agonists, as well as in the synthesis of peptide-based vaccines. In addition, this compound has been used in the synthesis of peptide-based antibodies and for the study of protein-protein interactions.
Wirkmechanismus
Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate is a carbamate ester, which means that it contains both a carbamate group and an ester group. The carbamate group is composed of a carbonyl group and an amine group, while the ester group is composed of an oxygen atom and an alkyl group. The carbamate group is responsible for the compound’s reactivity, while the ester group is responsible for its solubility in polar solvents. When Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate is used in the synthesis of peptide-based drugs, it reacts with the amine group of the peptide to form a peptide bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Biochemical and Physiological Effects
Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate has a wide range of biochemical and physiological effects. It has been shown to have a positive effect on the synthesis of peptide-based drugs, as well as on the study of protein-protein interactions. It has also been shown to have an inhibitory effect on the activity of enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, N-(4-penten-1-yloxy)-, 1,1-dimethylethyl ester(4-penten-1-yloxy)-1,1-dimethylethylcarbamate has several advantages and limitations for use in lab experiments. One of the main advantages is that it is highly soluble in polar solvents, such as methanol, ethanol
Eigenschaften
IUPAC Name |
tert-butyl N-pent-4-enoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-7-8-13-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSPEQEYXGHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)


![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)







![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)